1-(Oxetan-3-yl)hexadecan-5-one
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Overview
Description
1-(Oxetan-3-yl)hexadecan-5-one is a chemical compound characterized by the presence of an oxetane ring attached to a hexadecanone chain The oxetane ring, a four-membered cyclic ether, is known for its unique chemical properties and reactivity
Preparation Methods
The synthesis of 1-(Oxetan-3-yl)hexadecan-5-one typically involves the formation of the oxetane ring followed by its attachment to the hexadecanone chain. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another approach is the gold-catalyzed one-step synthesis from propargylic alcohols . These methods provide efficient routes to oxetane derivatives, which can then be further functionalized to obtain the desired compound.
Industrial production methods for such compounds often involve optimizing these synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
1-(Oxetan-3-yl)hexadecan-5-one undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates, which can then participate in further chemical transformations.
Reduction: Reduction reactions can target the carbonyl group in the hexadecanone chain, leading to the formation of alcohol derivatives.
Substitution: The oxetane ring is prone to nucleophilic substitution reactions, where nucleophiles can open the ring to form new compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Oxetan-3-yl)hexadecan-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Oxetan-3-yl)hexadecan-5-one exerts its effects is largely dependent on the context of its application. In medicinal chemistry, the oxetane ring can influence the compound’s interaction with biological targets, such as enzymes and receptors. The ring strain in oxetanes makes them reactive intermediates, which can undergo ring-opening reactions to form more stable products. These reactions can modulate the activity of the compound and its interaction with molecular targets .
Comparison with Similar Compounds
1-(Oxetan-3-yl)hexadecan-5-one can be compared with other oxetane-containing compounds, such as:
1-(Oxetan-3-yl)piperazine: Known for its applications in medicinal chemistry.
Oxetan-3-one: A simpler oxetane derivative used as a building block in various synthetic routes.
Properties
CAS No. |
919003-27-3 |
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Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
1-(oxetan-3-yl)hexadecan-5-one |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-14-19(20)15-12-11-13-18-16-21-17-18/h18H,2-17H2,1H3 |
InChI Key |
RMCXQIBBFTVZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCC1COC1 |
Origin of Product |
United States |
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